gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride
Description
Gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride is a benzoic acid ester derivative with a 2-phenylpiperidine moiety linked via a propyl chain.
Properties
CAS No. |
78219-47-3 |
|---|---|
Molecular Formula |
C21H26ClNO2 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-(2-phenylpiperidin-1-yl)propyl benzoate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c23-21(19-12-5-2-6-13-19)24-17-9-16-22-15-8-7-14-20(22)18-10-3-1-4-11-18;/h1-6,10-13,20H,7-9,14-17H2;1H |
InChI Key |
RUWAWIUBAKPZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride typically involves the reaction of 2-phenylpiperidine with propyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperidine derivatives .
Scientific Research Applications
Gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of gamma-(2-Phenylpiperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Key Structural Differences:
- Metycaine (gamma-(2-methylpiperidino)propyl benzoate hydrochloride): Methyl group at the piperidine 2-position. Known for low systemic toxicity (comparable to procaine) and rapid onset of action .
- Gamma-(3-methylpiperidino)propyl benzoate hydrochloride: Methyl substitution at the piperidine 3-position. Stereochemical differences may reduce binding affinity to sodium channels compared to 2-substituted derivatives .
- Gamma-benzylmethylaminopropyl benzoate hydrochloride: Benzylmethylamino group replaces piperidine, likely enhancing metabolic stability but reducing aqueous solubility .
Pharmacological Data (Inferred from Analogs):
*LogP values estimated using molecular modeling or analog data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
